{2-[4-(trifluoromethyl)phenyl]cyclopropyl}methanamine
Description
{2-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine (CAS: 886365-83-9) is a cyclopropane-containing amine derivative with a trifluoromethyl-substituted phenyl group. Its molecular formula is C₁₁H₁₂F₃N, and it has a molar mass of 215.21 g/mol . It is classified as an irritant and requires storage at 2–8°C . The structure combines electron-withdrawing trifluoromethyl groups with a cyclopropane scaffold, making it a candidate for medicinal chemistry applications, particularly in kinase inhibition .
Properties
IUPAC Name |
[2-[4-(trifluoromethyl)phenyl]cyclopropyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)9-3-1-7(2-4-9)10-5-8(10)6-15/h1-4,8,10H,5-6,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWILGGJTLQJCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=C(C=C2)C(F)(F)F)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(trifluoromethyl)phenyl]cyclopropyl}methanamine typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).
Coupling Reactions: The phenyl ring with the trifluoromethyl group can be coupled with the cyclopropyl ring using Suzuki-Miyaura coupling or other cross-coupling reactions.
Industrial Production Methods
Industrial production of {2-[4-(trifluoromethyl)phenyl]cyclopropyl}methanamine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the trifluoromethyl group or the phenyl ring, leading to defluorination or hydrogenation products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Defluorinated or hydrogenated products.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
{2-[4-(trifluoromethyl)phenyl]cyclopropyl}methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and pharmacological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of {2-[4-(trifluoromethyl)phenyl]cyclopropyl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The cyclopropyl group provides rigidity to the molecule, influencing its binding affinity and selectivity. The methylamine moiety can form hydrogen bonds with target proteins, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Cyclopropane positioning : The target compound’s cyclopropane is adjacent to both the trifluoromethylphenyl group and a methylene-linked amine, whereas analogues like (R)-cyclopropyl(4-(trifluoromethyl)phenyl)methanamine lack the methylene spacer, reducing steric flexibility .
- Heterocyclic replacements : Pyridine-substituted variants (e.g., (4-(trifluoromethyl)pyridin-2-yl)methanamine) introduce nitrogen into the aromatic system, altering electronic properties and solubility .
- Linker modifications: Compounds like {2-[4-(trifluoromethyl)phenoxy]phenyl}methanamine replace the cyclopropane with an ether linkage, increasing polarity but reducing conformational rigidity .
Physicochemical Properties
- Pyridine-containing analogues (e.g., C₇H₇F₃N₂) exhibit higher polarity due to the heterocyclic nitrogen .
- Stability: Cyclopropane rings are generally stable under physiological conditions, but compounds with ether linkers (e.g., phenoxy derivatives) may be susceptible to oxidative metabolism .
Key Findings :
- ALK Inhibition : The target compound’s structural relatives (e.g., compounds in and ) show promise as anaplastic lymphoma kinase (ALK) inhibitors, with stereochemistry critically influencing potency. For example, the (1S,2S)-enantiomer of a related cyclopropane derivative achieved 97% yield in synthesis, suggesting optimized routes for active stereoisomers .
- Cardiac Applications : (R)-Cyclopropyl(2,5-difluoro-4-(trifluoromethyl)phenyl)methanamine hydrochloride is an intermediate in Nelutroctiv (CK-136), a cardiac troponin activator, highlighting the role of fluorine substituents in target specificity .
Biological Activity
{2-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine, also known as (1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropylamine, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its chemical properties, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, interactions with biological targets, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to a phenyl ring substituted with a trifluoromethyl group. This unique structure contributes to its distinct chemical behavior, influencing its interactions with enzymes and receptors.
| Property | Value |
|---|---|
| Molecular Formula | C11H13F3N |
| Molecular Weight | 221.23 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The mechanism of action of {2-[4-(trifluoromethyl)phenyl]cyclopropyl}methanamine involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance binding affinity to certain receptors or enzymes, modulating their activity. Research indicates that this compound may inhibit specific enzymes or alter receptor signaling pathways, which is crucial for its potential therapeutic applications.
Enzyme Inhibition
Studies have shown that {2-[4-(trifluoromethyl)phenyl]cyclopropyl}methanamine exhibits enzyme inhibition properties. For example, it has been investigated for its ability to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. Inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and norepinephrine, suggesting potential applications in treating depression and anxiety disorders.
Receptor Binding
The compound's structural characteristics allow it to interact with various receptors. Preliminary studies indicate that it may bind to adrenergic receptors, which play a critical role in the regulation of cardiovascular functions and mood. The binding affinity and selectivity towards these receptors are essential for developing targeted therapies.
Case Studies
- Antidepressant Activity : A study exploring the antidepressant effects of {2-[4-(trifluoromethyl)phenyl]cyclopropyl}methanamine demonstrated significant improvements in animal models exhibiting depressive behaviors. The compound was shown to enhance serotonin levels through MAO inhibition.
- Anti-inflammatory Properties : Another investigation indicated that this compound could reduce inflammation markers in vitro. It was found to inhibit the release of pro-inflammatory cytokines from immune cells, suggesting potential use in treating inflammatory conditions.
- Cancer Research : Recent findings suggest that {2-[4-(trifluoromethyl)phenyl]cyclopropyl}methanamine may exhibit anticancer activity by inducing apoptosis in cancer cell lines. In vitro studies showed that the compound could arrest the cell cycle at the G2/M phase, leading to reduced proliferation of cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
